molecular formula C21H24N2O5 B11195488 3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11195488
M. Wt: 384.4 g/mol
InChI Key: CUUDHPACTHMANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with three methoxy groups at positions 3, 4, and 5. The amide nitrogen is linked to a 2-(6-methoxy-1H-indol-3-yl)ethyl group, which introduces both aromatic indole and methoxy functionalities.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H24N2O5/c1-25-15-5-6-16-13(12-23-17(16)11-15)7-8-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-6,9-12,23H,7-8H2,1-4H3,(H,22,24)

InChI Key

CUUDHPACTHMANM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalysis (PTC) Alkylation

A cost-effective method starts with phthalimide and 1-bromo-3-chloropropane ():

  • N-Alkylation : React phthalimide with 1-bromo-3-chloropropane under PTC conditions (tetrabutylammonium bromide, NaOH) to yield N-(3-chloropropyl)phthalimide.

  • C-Alkylation : Substitute the chloride with a methoxy group using sodium methoxide.

  • Hydrolysis and Decarboxylation : Treat with H₂SO₄ to remove phthalimide, followed by Japp-Klingemann reaction and decarboxylation to isolate 6-methoxytryptamine.

Yield : 44% over four steps ().

Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride

The benzamide group is introduced via nucleophilic acyl substitution. Two primary methods are documented:

Schotten-Baumann Reaction ( , )

Procedure :

  • Dissolve 6-methoxytryptamine in dichloromethane (DCM).

  • Add aqueous NaOH (4M) and stir at 0°C.

  • Slowly add 3,4,5-trimethoxybenzoyl chloride dropwise.

  • Stir for 3 hours at room temperature.

Conditions :

  • Solvent : DCM/water (biphasic system).

  • Base : NaOH (neutralizes HCl byproduct).

  • Temperature : 0°C → room temperature.

Yield : 73.9% after recrystallization ().

Calcium Oxide-Mediated Coupling ( )

Procedure :

  • React 6-methoxytryptamine with 3,4,5-trimethoxybenzoyl chloride in dry benzene.

  • Add CaO to absorb HCl.

  • Heat at 75–80°C for 2 hours.

Purification : Extract with DCM, wash with HCl (dilute), and recrystallize from ethyl acetate.

Yield : 74% ().

Optimization and Challenges

Regioselectivity and Side Reactions

  • Indole Reactivity : The 3-position of indole is highly nucleophilic, necessitating controlled reaction conditions to avoid polymerization ().

  • Methoxy Group Stability : Harsh acidic/basic conditions may demethylate methoxy groups. Microwave-assisted synthesis () reduces reaction time, minimizing degradation.

Solvent and Base Selection

  • DCM vs. Benzene : DCM offers better solubility for polar intermediates, while benzene (though less common today) enhances reactivity in non-polar environments ().

  • Calcium Oxide vs. Aqueous NaOH : CaO simplifies workup by trapping HCl but requires anhydrous conditions ().

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Confirm amide C=O stretch at ~1600 cm⁻¹ and N-H stretches at 3350 cm⁻¹ ().

  • NMR : Key signals include:

    • Indole H-3 proton at δ 7.1–7.3 ppm (singlet).

    • Methoxy groups at δ 3.7–3.9 ppm (singlets).

  • LC-MS : Molecular ion peak at m/z 384.4 [M+H]⁺ (,).

Purity Assessment

  • HPLC : >95% purity using C18 column, acetonitrile/water gradient ().

  • Melting Point : Sharp range (e.g., 204–207°C) indicates high crystallinity ().

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Schotten-Baumann ()DCM, NaOH, 0°C → RT73.9%Mild conditions, scalableRequires rigorous pH control
CaO-Mediated ()Benzene, CaO, 75–80°C74%Simplified workupUses toxic benzene
Microwave-Assisted ()DMF, 100°C, 30 min65–70%Faster, reduced side reactionsSpecialized equipment required

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microflow reactors prevent dimerization by ensuring rapid mixing and precise temperature control ().

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate for safer large-scale production ( ).

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Functional Groups Synthesis Yield (if available) Biological Activity/Application Reference
Target Compound 3,4,5-Trimethoxybenzamide + 6-methoxyindole Methoxy, indole, ethylamide N/A Hypothesized receptor interaction
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine + benzamide Dimethoxy, benzamide 80% Intermediate for C–H functionalization
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Salicylate + 3,4-dimethoxyphenethylamine Hydroxy, dimethoxy, benzamide 34% Antioxidant potential (unreported)
VUF15485 Trimethoxybenzamide + pyrrolidine-ethyl Trimethoxy, pyrrolidine, fluorophenyl N/A High-affinity agonist (radiolabeled)
THHEB (3,4,5-Trihydroxy analog) 3,4,5-Trihydroxybenzamide + 4-hydroxyphenethyl Hydroxy, benzamide N/A Strong antioxidant (IC50: 22.8 μM DPPH)
Piperazinyl-pyridinyl derivative Trimethoxybenzamide + piperazinyl-pyridine Trimethoxy, piperazine, pyridine N/A Unspecified (structural diversity)

Structural Variations and Implications

  • Methoxy vs. Hydroxy Groups: The target compound’s trimethoxy groups enhance lipophilicity compared to the trihydroxy analog (THHEB) in , which exhibits potent antioxidant activity due to phenolic –OH groups . Methoxy substitution likely reduces antioxidant capacity but improves metabolic stability and membrane permeability.
  • Indole vs. Piperazinyl/Pyridine Moieties : The 6-methoxyindole group in the target compound contrasts with the piperazinyl-pyridine in . Indole derivatives are associated with serotonin receptor modulation, whereas piperazine groups often improve solubility and bioavailability .
  • Synthetic Efficiency : Rip-B (80% yield) and Rip-D (34% yield) in highlight the variability in synthetic accessibility depending on substituents. The target compound’s synthesis may require specialized conditions due to its indole and trimethoxy motifs.

Pharmacological and Functional Insights

  • Antioxidant Activity : THHEB’s hydroxy groups enable radical scavenging (IC50 = 22.8 μM for DPPH), outperforming ascorbic acid . The target compound’s methoxy groups likely diminish this activity but may redirect functionality toward receptor binding.
  • Receptor Targeting : VUF15485 () demonstrates the importance of fluorophenyl and pyrrolidine groups in agonist design. The target compound’s indole moiety could similarly interact with CNS receptors, though empirical data are needed .
  • Therapeutic Diversity : lists benzamide derivatives with thioether-heterocycle hybrids for anticancer/viral applications, underscoring how substituent choice dictates therapeutic scope .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, and how is purity ensured?

  • Methodology : The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with a 6-methoxyindole-ethylamine derivative under reflux conditions. Purification involves preparative HPLC to isolate the product, followed by characterization using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and torsion angles .
  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.6–3.9 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm1^{-1}) .
  • Mass spectrometry : HRMS provides exact mass matching (e.g., calculated vs. observed [M+H]+^+) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectrophotometry. Stability is assessed under varying pH (4–9) and temperatures (4°C–37°C) via HPLC monitoring over 72 hours. Lyophilization is employed for long-term storage .

Advanced Research Questions

Q. What strategies resolve conflicting data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodology :

  • Dose-response curves : EC50_{50}/IC50_{50} values are determined across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein modulation) to validate mechanisms .
  • Impurity analysis : Trace impurities (<2%) are identified via LC-MS and excluded as confounding factors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodology :

  • Substituent modification : Replace methoxy groups with halogens or bulkier substituents to enhance binding affinity. For example, fluorination at the indole ring improves metabolic stability .
  • Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., kinase domains). Prioritize analogs with lower binding energy (<-8 kcal/mol) .
  • In vitro validation : Test analogs in enzyme inhibition assays (e.g., IC50_{50} for tubulin polymerization) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR modeling : Utilize SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein-ligand complex stability .

Q. How are crystallographic challenges addressed during structural refinement (e.g., twinning or weak diffraction)?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets.
  • SHELXL refinement : Apply TWIN commands for twinned crystals and anisotropic displacement parameters (ADPs) for disordered regions .
  • Validation : Check Rfree_{free} values (<0.25) and MolProbity scores for stereochemical accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.